(2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide (2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 351894-04-7
VCID: VC7801380
InChI: InChI=1S/C16H18N2O2/c17-11-13(10-12-6-8-15(19)9-7-12)16(20)18-14-4-2-1-3-5-14/h6-10,14,19H,1-5H2,(H,18,20)
SMILES: C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

(2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide

CAS No.: 351894-04-7

Cat. No.: VC7801380

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide - 351894-04-7

Specification

CAS No. 351894-04-7
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name 2-cyano-N-cyclohexyl-3-(4-hydroxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C16H18N2O2/c17-11-13(10-12-6-8-15(19)9-7-12)16(20)18-14-4-2-1-3-5-14/h6-10,14,19H,1-5H2,(H,18,20)
Standard InChI Key DUPVLVSNYMMWHR-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N
Canonical SMILES C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

(2E)-2-Cyano-N-cyclohexyl-3-(4-hydroxyphenyl)acrylamide has the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . Its IUPAC name, 2-cyano-N-cyclohexyl-3-(4-hydroxyphenyl)prop-2-enamide, reflects the presence of three critical functional groups:

  • A cyano group (–C≡N) at the α-position of the acrylamide backbone.

  • A cyclohexyl group attached to the amide nitrogen, contributing hydrophobicity.

  • A 4-hydroxyphenyl ring at the β-position, enabling hydrogen bonding and π-π interactions .

The (2E) designation indicates the trans configuration of the double bond between C2 and C3, which influences reactivity and molecular geometry .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.351894-04-7
Molecular FormulaC₁₆H₁₈N₂O₂
Molecular Weight270.33 g/mol
InChI KeyDUPVLVSNYMMWHR-UHFFFAOYSA-N
SMILESC1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation, a base-catalyzed reaction between cyanoacetamide derivatives and aldehydes. For example:

  • Base-Catalyzed Condensation:

    • Reacting 2-cyano-N-cyclohexylacetamide with 4-hydroxybenzaldehyde in ethanol using piperidine as a catalyst yields the target compound .

    • Reaction conditions: Reflux at 80–100°C for 1–3 hours .

  • Multicomponent Reactions:

    • In a study by Babariya and Naliapara , the compound served as an intermediate in synthesizing 1H-imidazo[1,2-b]pyrazoles. A one-pot strategy involving hydrazine hydrate, aldehydes, and tert-butyl isocyanides achieved heterocyclic ring formation .

Spectroscopic Characterization

  • FTIR: Key absorption bands include:

    • 3406 cm⁻¹ (O–H stretch, phenolic group).

    • 2217 cm⁻¹ (C≡N stretch).

    • 1675 cm⁻¹ (C=O stretch, amide) .

  • ¹H NMR: Distinct signals at δ 3.87 ppm (methoxy group in derivatives), δ 6.75–8.02 ppm (aromatic protons), and δ 10.03 ppm (amide N–H) .

Physicochemical Properties

Predicted Properties

  • Boiling Point: 525.4±50.0°C (estimated) .

  • Density: 1.20±0.1 g/cm³ .

  • pKa: 8.98±0.30 (phenolic hydroxyl group) .

Solubility and Stability

The compound’s solubility is influenced by its polar (cyano, hydroxyl) and nonpolar (cyclohexyl) groups. It is sparingly soluble in water but dissolves in polar aprotic solvents like DMF and DMSO . Stability studies suggest sensitivity to strong acids/bases due to the labile acrylamide backbone.

Applications in Research

Pharmaceutical Intermediate

  • Rasagiline Impurity: Identified as Rasagiline Impurity 24, a byproduct in the synthesis of the Parkinson’s drug rasagiline .

  • Anticorrosion Agent: Acrylamide derivatives, including structurally similar compounds, inhibit mild steel corrosion in acidic environments with efficiencies up to 92% .

Materials Science

  • Heterocyclic Synthesis: Serves as a precursor for imidazo[1,2-b]pyrazoles, which exhibit antimicrobial and anticancer activities .

  • Polymer Chemistry: The cyano group facilitates radical polymerization, enabling the creation of functionalized polymers .

ParameterRecommendation
Storage Temperature2–8°C (under inert atmosphere)
StabilityStable for 24 months
IncompatibilitiesStrong oxidizers, acids

Recent Advances and Future Directions

Recent studies emphasize the compound’s versatility:

  • Green Synthesis: Ethanol/water solvent systems reduce environmental impact in condensation reactions .

  • Computational Modeling: Density functional theory (DFT) studies predict adsorption mechanisms on metal surfaces, guiding corrosion inhibitor design .

Future research should explore:

  • Biological Activity: Screening for antimicrobial or anticancer properties.

  • Catalytic Applications: Use in asymmetric catalysis due to chiral centers in derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator